Cas no 19500-01-7 (6-methyl-1H-Indol-5-ol)

6-methyl-1H-Indol-5-ol 化学的及び物理的性質
名前と識別子
-
- 6-methyl-1H-Indol-5-ol
- 5-hyrroxy-6-methylindole
- CS-0145543
- DB-415136
- 19500-01-7
- AKOS006359087
- SB84157
- SCHEMBL8648526
-
- MDL: MFCD12924267
- インチ: InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)5-9(6)11/h2-5,10-11H,1H3
- InChIKey: WQRHSWCFMVUMEH-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(C=CN2)C=C1O
計算された属性
- 精确分子量: 147.068413911g/mol
- 同位素质量: 147.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36Ų
- XLogP3: 2.1
6-methyl-1H-Indol-5-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM238318-1g |
6-Methyl-1H-indol-5-ol |
19500-01-7 | 95% | 1g |
$636 | 2021-08-04 | |
Chemenu | CM238318-250mg |
6-Methyl-1H-indol-5-ol |
19500-01-7 | 95% | 250mg |
$305 | 2023-02-02 | |
Chemenu | CM238318-1g |
6-Methyl-1H-indol-5-ol |
19500-01-7 | 95% | 1g |
$644 | 2023-02-02 | |
Alichem | A199011290-1g |
6-Methyl-1H-indol-5-ol |
19500-01-7 | 95% | 1g |
$766.12 | 2023-09-02 |
6-methyl-1H-Indol-5-ol 関連文献
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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S. Ahmed Chem. Commun., 2009, 6421-6423
6-methyl-1H-Indol-5-olに関する追加情報
Professional Introduction to 6-methyl-1H-Indol-5-ol (CAS No. 19500-01-7)
6-methyl-1H-Indol-5-ol, identified by its Chemical Abstracts Service (CAS) number 19500-01-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole family, a class of molecules widely recognized for their diverse biological activities and pharmaceutical relevance. The structural framework of 6-methyl-1H-Indol-5-ol features a benzene ring fused with a pyrrole ring, with a methyl group at the 6-position and a hydroxyl group at the 5-position, which contribute to its unique chemical properties and potential biological functions.
The indole scaffold is a cornerstone in drug discovery, with numerous therapeutic agents derived from or inspired by indole derivatives. These compounds have been extensively studied for their roles in modulating various biological pathways, including those involved in inflammation, neurodegeneration, and cancer. The presence of the hydroxyl group in 6-methyl-1H-Indol-5-ol enhances its potential as a precursor or intermediate in synthesizing more complex pharmacophores. This feature is particularly valuable in medicinal chemistry, where subtle modifications can significantly alter the biological activity of a molecule.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 6-methyl-1H-Indol-5-ol with biological targets with unprecedented accuracy. These studies suggest that 6-methyl-1H-Indol-5-ol may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further exploration in drug development. For instance, research has indicated that indole derivatives can interact with transcription factors and signaling pathways associated with metabolic disorders and immune responses.
The pharmaceutical industry has shown increasing interest in natural product-inspired compounds due to their inherent biological diversity and potential therapeutic benefits. 6-methyl-1H-Indol-5-ol, with its structural similarity to several bioactive natural products, represents an attractive scaffold for designing novel therapeutic agents. Its chemical versatility allows for modifications at multiple positions, enabling the creation of libraries of derivatives with tailored biological activities. This flexibility is particularly useful in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further optimization.
In the realm of medicinal chemistry, the synthesis of 6-methyl-1H-Indol-5-ol has been optimized through various methodologies to enhance yield and purity. Modern synthetic approaches often leverage catalytic processes and green chemistry principles to minimize waste and improve efficiency. These advancements not only make the production of 6-methyl-1H-Indol-5-ol more sustainable but also facilitate its integration into larger synthetic schemes for more complex molecules.
The biological activity of 6-methyl-1H-Indol-5-ol has been preliminarily explored in several preclinical studies. Initial findings suggest that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting key inflammatory pathways. Additionally, its interaction with certain nuclear receptors has been investigated, revealing potential applications in managing metabolic diseases such as obesity and type 2 diabetes. These preliminary results underscore the importance of further research to fully elucidate the therapeutic potential of 6-methyl-1H-Indol-5-ol.
The role of indole derivatives in addressing neurological disorders cannot be overstated. The structural motif found in 6-methyl-1H Indol 5 ol shares similarities with compounds known to interact with serotonin receptors, which are implicated in conditions such as depression and anxiety. Emerging research suggests that modulating serotonin signaling through indole-based molecules may offer new avenues for treating these prevalent mental health issues. This line of investigation is particularly relevant given the growing recognition of the importance of mental health in overall well-being.
From a synthetic chemistry perspective, 6-methyl 1 H Indole 5 ol serves as a versatile building block for constructing more complex heterocyclic frameworks. Its reactivity allows for functionalization at multiple positions, enabling chemists to design molecules with specific desired properties. This adaptability is crucial in drug discovery pipelines, where intermediates like 6-methyl 1 H Indole 5 ol play a pivotal role in generating libraries of compounds for screening and optimization.
The pharmacokinetic profile of 6-methyl 1 H Indole 5 ol is another area of active investigation. Understanding how this compound is metabolized and eliminated by the body is essential for developing it into a viable therapeutic agent. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to study its metabolic pathways, providing valuable insights into its disposition within the organism.
In conclusion, 6 methyl 1 H Indole 5 ol (CAS No:19500 -01 -7) represents a promising compound with significant potential in pharmaceutical research and development。 Its unique structural features, coupled with preliminary evidence of biological activity, make it an attractive candidate for further exploration。 As research continues, we can anticipate more detailed understanding of its therapeutic applications, as well as innovative synthetic strategies to harness its full potential。 The continued study of such compounds underscores the dynamic nature of medicinal chemistry, where each discovery opens new doors for improving human health。
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